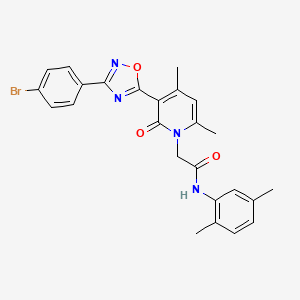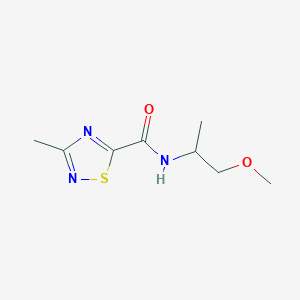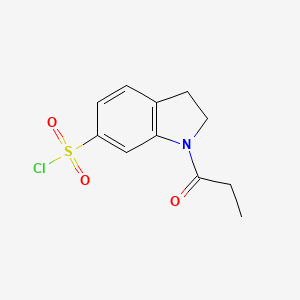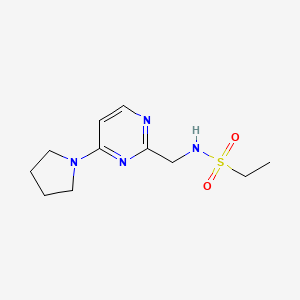
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . The yield was 76%; M.p: 212–214 ℃; ATR-FTIR (υmax cm −1): 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch); 1 H NMR (500 MHz, DMSO- D6): δ 8.81 (dd, J =\u20092.2, 1.6 Hz, 1H), 8.65 (dt, J =\u20094.8, 1.8 Hz, 1H), 8.33 (s, 1H), 8.08 (dt, J =\u20097.0, 2.1 Hz, 1H), 7.61 (d, J =\u20097.1 Hz, 1H), 7.33 (dd, J =\u20096.9, 4.9 Hz, 1H), 7.11 (dd, J =\u20098.1, 7.4 Hz, 1H), 6.97 (ddd, J =\u20098.0, 1.9, 1.2 Hz, 1H), 6.87 (t, J =\u20092.0 Hz, 1H), 6.75 (ddd, J =\u20097.5, 2.0, 1.3 Hz, 1H), 6.47 (d, J =\u20097.1 Hz, 1H), 3.73–3.66 (m, 4H), 3.43–3.37 (m, 4H); 13 C NMR (125 MHz, DMSO- D6): δ 163.95, 156.83, 153.40, 151.92, 151.08, 149.62, 149.16, 134.79, 133.15, 131.29, 129.17, 124.37, 122.61, 119.10, 114.75, 112.64, 109.20, 103.06, 52.09, 50.23 .Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 212–214 ℃ . The IR spectrum shows peaks at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch) .Applications De Recherche Scientifique
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds . Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage.
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives to develop selective androgen receptor modulators (SARMs) . These compounds may have applications in treating conditions related to androgen signaling.
- The antitumor activity of the title compound (N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide) was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .
Medicinal Chemistry and Drug Discovery
Selective Androgen Receptor Modulators (SARMs)
Antitumor Activity
Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
Orientations Futures
The current work is a continuation of previous studies, aiming to increase the number of С-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Mécanisme D'action
Target of Action
The primary targets of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The exact mode of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Based on the activities of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Given the wide range of enzymes it can potentially inhibit, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
The ADME properties of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide It is known that the pyrrolidine ring, a part of the compound’s structure, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Similar compounds have been reported to have antioxidative and antibacterial properties and can affect the cell cycle .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-2-18(16,17)13-9-10-12-6-5-11(14-10)15-7-3-4-8-15/h5-6,13H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQYXUJMNPSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide](/img/structure/B2608301.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2608307.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2608309.png)
![1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2608310.png)
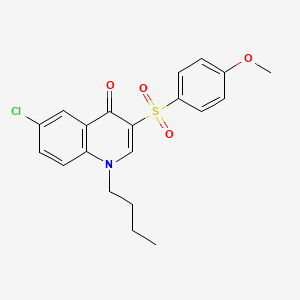

![N-([2,4'-bipyridin]-4-ylmethyl)pivalamide](/img/structure/B2608316.png)
